N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a compound of significant interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of the enzyme poly(ADP-ribose) polymerase 1 (PARP1). This compound belongs to the class of benzodioxine derivatives, which are known for their diverse biological activities. The structural framework of this compound includes a benzodioxine ring system that is functionalized with a carboxamide group, enhancing its pharmacological properties.
N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide can be synthesized through various chemical pathways, primarily involving modifications of existing benzodioxine structures. It is classified under organic compounds with both aromatic and aliphatic characteristics due to the presence of the benzodioxine moiety and the carboxamide functional group.
The synthesis of N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves several steps:
The detailed steps can be summarized as follows:
The molecular structure of N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide features:
N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide can participate in various chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its biological activity .
The primary mechanism of action for N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves inhibition of PARP1. This enzyme plays a crucial role in DNA repair processes. By inhibiting PARP1, this compound may enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage.
Research indicates that N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide exhibits an IC50 value indicative of its potency as a PARP inhibitor. For instance, related compounds have shown varying degrees of inhibitory activity against PARP1, suggesting that structural modifications can significantly impact efficacy .
Relevant data regarding melting point and boiling point may vary based on purity and specific synthesis methods used.
N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide has potential applications in:
This compound exemplifies the ongoing research efforts aimed at developing effective therapeutic agents targeting critical biological processes involved in diseases such as cancer and neurodegenerative disorders .
High-throughput virtual screening (HTVS) of the Maybridge small molecule library identified N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide as a promising PARP1 inhibitor hit compound. Biochemical evaluation revealed an IC₅₀ value of 5.8 μM against recombinant PARP1 enzyme, establishing its significance as a tractable chemical starting point for inhibitor optimization [2]. The compound's binding mechanism involves critical hydrogen bond interactions between its carboxamide group and the backbone residues of Gly863 within the PARP1 catalytic domain – a binding pattern validated through structure-based pharmacophore modeling (AADRR.2 model) [2]. This interaction mimics the binding mode of established PARP inhibitors but through a novel benzodioxine scaffold rather than the more common phthalazinone framework seen in clinical PARP inhibitors like olaparib [2] [7].
Table 1: PARP1 Inhibition Profile of Key Benzodioxine Derivatives
Compound | Vendor Number | Structure | PARP1 IC₅₀ (μM) | Key Features |
---|---|---|---|---|
N-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide | MO00789 | Benzodioxine + N-methylcarboxamide | 5.8 ± 0.10 | Lead compound for optimization |
2,3-Dihydro-1,4-benzodioxine-5-carboxamide | - | Benzodioxine + carboxamide (unmethylated) | Not reported | Structural analog of lead compound |
Compound 10 (BTB02780) | BTB02780 | Phthalazinone-based | 0.88 ± 0.090 | Reference compound from screening |
Compound 49 | - | Benzoxazinone derivative | 0.082 | Optimized scaffold-hop derivative |
This compound occupies a strategic position within benzodioxine medicinal chemistry as a carboxamide-functionalized derivative with enhanced target engagement potential compared to simpler benzodioxines. Its N-methylation differentiates it from the unmethylated analog 2,3-dihydro-1,4-benzodioxine-5-carboxamide (CAS 349550-81-8, C₉H₉NO₃, MW 179.175 g/mol) [1], potentially improving metabolic stability and membrane permeability. The benzodioxine core provides conformational restraint and moderate lipophilicity, influencing both target binding and distribution properties. Structure-activity relationship (SAR) exploration around this scaffold led to significant potency enhancements; scaffold hopping strategies replacing the dihydrodioxine ring with a benzoxazinone system produced compound 49 (IC₅₀ = 0.082 μM), demonstrating a 70-fold improvement in PARP1 inhibition [2]. This exemplifies the scaffold's role as a versatile platform for generating structurally diverse pharmacophores with refined biological activity.
Table 2: Structural Analogs and Modified Scaffolds Derived from Benzodioxine Core
Compound | CAS Number | Molecular Formula | Molecular Weight | Structural Variation |
---|---|---|---|---|
N-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide | 1203954-92-0 | C₁₀H₁₁NO₃ | 193.202 | Parent compound; N-methyl carboxamide |
2,3-Dihydro-1,4-benzodioxine-5-carboxamide | 349550-81-8 | C₉H₉NO₃ | 179.175 | Unmethylated carboxamide analog |
N-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide | 438026-68-7 | C₁₀H₁₁NO₃ | 193.202 | Regioisomer (carboxamide at position 6) |
N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide | 2034201-43-7 | C₁₈H₂₂N₄O₃ | 342.399 | Hybrid molecule with extended pharmacophore |
While N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide itself has not progressed to clinical development, its identification and optimization represent early-stage research preceding the clinical achievements of FDA-approved PARP inhibitors. Unlike later-generation optimized compounds, this benzodioxine derivative exhibits moderate potency (micromolar range) compared to nanomolar inhibitors like olaparib (IC₅₀ ≈5 nM), rucaparib (IC₅₀ ≈1.4 nM), and niraparib (IC₅₀ ≈3.2–4 nM) [7]. Its significance lies primarily in its novel chemotype, which diverges from the phthalazinone (olaparib) or dihydroisoquinolinone (rucaparib) cores of approved agents [2] [7].
Approved PARP inhibitors demonstrate broader clinical applicability in BRCA-mutant and homologous recombination deficient (HRD) cancers. Recent regulatory refinements have narrowed their approved indications based on overall survival data. For instance:
These clinical developments underscore the therapeutic importance of PARP inhibition while highlighting the ongoing need for novel inhibitor scaffolds. The benzodioxine carboxamide series—initiated by compounds like N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide—exemplifies medicinal chemistry efforts to expand structural diversity in this drug class. The scaffold's optimization potential was demonstrated through substantial potency improvements achieved via strategic molecular modifications [2].
Table 3: Comparison with FDA-Approved PARP Inhibitors
PARP Inhibitor | Brand Name | Primary Structural Scaffold | PARP1 IC₅₀ (nM) | Key Clinical Indication (Ovarian Cancer) |
---|---|---|---|---|
N-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide | - | Benzodioxine carboxamide | 5,800 (5.8 μM) | Preclinical lead (Not approved) |
Olaparib | Lynparza® | Phthalazinone | 5 | 1st-line maintenance (g/sBRCAmut); Recurrent maintenance (any status) |
Rucaparib | Rubraca® | Dihydroisoquinolinone | 1.4 | Treatment (g/sBRCAmut ≥2 prior therapies); Maintenance (BRCAmut) |
Niraparib | Zejula™ | Benzopyrone | 3.2–4 | 1st-line maintenance (any status); Recurrent maintenance (gBRCAmut) |
Talazoparib | Talzenna® | Benzimidazole-isoindolinone | 1.2 | Advanced gBRCAmut breast cancer (Not ovarian) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: